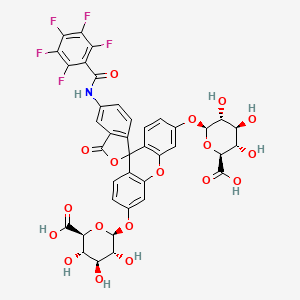
FDGlcU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescein di-β-D-glucuronide (FDGlcU) is a compound used primarily as a fluorescent probe in scientific research. It is colorless and non-fluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . This property makes it valuable for non-invasive imaging and real-time monitoring of biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein di-β-D-glucuronide involves the conjugation of fluorescein with two mono-glucuronides. The reaction conditions typically require a controlled environment to ensure the proper conjugation and preservation of the fluorescent properties .
Industrial Production Methods
Industrial production of fluorescein di-β-D-glucuronide involves large-scale synthesis under stringent quality control measures. The compound is produced in bulk quantities and is often stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Fluorescein di-β-D-glucuronide undergoes hydrolysis reactions, where it is converted from a non-fluorescent state to a fluorescent state. This hydrolysis is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically involves the use of β-glucuronidase enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 480 nm and 514 nm, respectively .
Major Products Formed
The major product formed from the hydrolysis of fluorescein di-β-D-glucuronide is fluorescein, which exhibits high fluorescence activity .
科学研究应用
Fluorescein di-β-D-glucuronide is widely used in various scientific research fields:
作用机制
Fluorescein di-β-D-glucuronide exerts its effects through enzymatic hydrolysis. The compound is non-fluorescent until it is hydrolyzed by β-glucuronidase enzymes, resulting in the release of highly fluorescent fluorescein . This mechanism allows for the real-time imaging of enzymatic activities and the monitoring of biological processes .
相似化合物的比较
Fluorescein di-β-D-glucuronide is unique in its ability to transition from a non-fluorescent to a fluorescent state upon enzymatic hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-glucuronide (MUGlcU): Used for detecting β-glucuronidase activity in various samples.
Coumarin Glucuronides: Employed in the quantitative analysis of β-glucuronidase activity.
Fluorescein di-β-D-glucuronide stands out due to its high fluorescence activity and its application in non-invasive imaging techniques .
属性
分子式 |
C39H28F5NO18 |
|---|---|
分子量 |
893.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxo-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1 |
InChI 键 |
FZYCODLHHHKEGD-JXWZXEQKSA-N |
手性 SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















